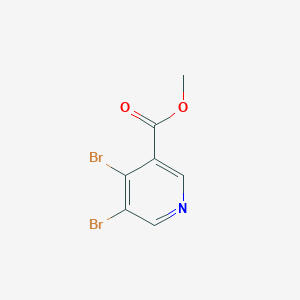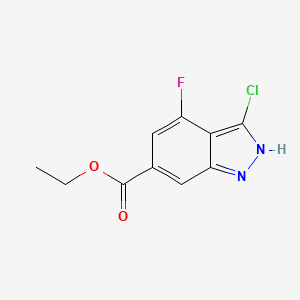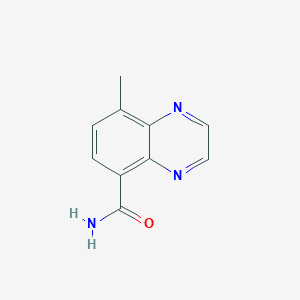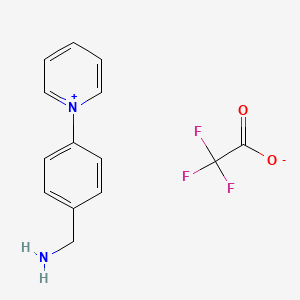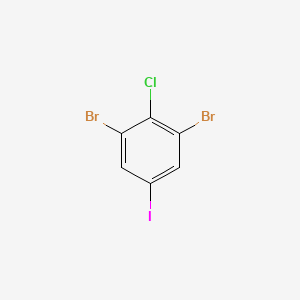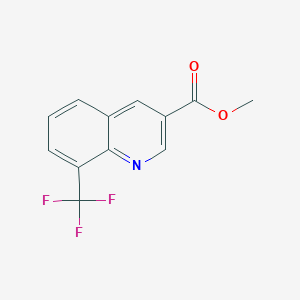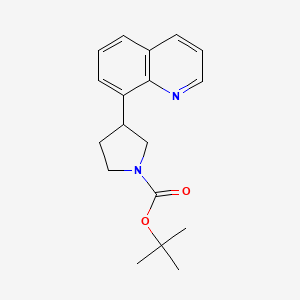
8-(1-Boc-3-pyrrolidinyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(1-Boc-3-pyrrolidinyl)quinoline is a chemical compound that features a quinoline ring substituted with a tert-butoxycarbonyl (Boc) protected pyrrolidine group at the 8-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the transition-metal-free synthesis, which involves the reaction of tert-butyl 3-(1-pyrrolidinyl)crotonate with nitrobenzenes in the presence of pivaloyl chloride and triethylamine . This method allows for the formation of the quinoline ring from a substrate bearing a pyrrolidinyl ring.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the transition-metal-free synthesis method mentioned above can be adapted for larger-scale production, ensuring the purity and yield required for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 8-(1-Boc-3-pyrrolidinyl)quinoline can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline 1-oxides.
Substitution: The Boc-protected pyrrolidine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Peracids are commonly used for the oxidation of quinoline rings to quinoline 1-oxides.
Substitution: Various halogenated reagents can be used for substitution reactions, often in the presence of a base such as triethylamine.
Major Products:
Oxidation: Quinoline 1-oxides.
Substitution: Substituted quinoline derivatives with different functional groups replacing the Boc-protected pyrrolidine group.
Aplicaciones Científicas De Investigación
8-(1-Boc-3-pyrrolidinyl)quinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including potential antimalarial and antitumor agents.
Organic Synthesis:
Biological Studies: Researchers use this compound to study the biological activity of quinoline derivatives and their potential therapeutic effects.
Mecanismo De Acción
similar quinoline derivatives are known to interact with various molecular targets, including enzymes and receptors, through mechanisms such as enzyme inhibition and receptor binding . The Boc-protected pyrrolidine group may influence the compound’s interaction with these targets by affecting its solubility and stability.
Comparación Con Compuestos Similares
3-(1-Pyrrolidinyl)quinoline: Lacks the Boc protection, making it more reactive in certain chemical reactions.
Quinoline 1-oxides: Oxidized derivatives of quinoline with different biological activities.
Uniqueness: 8-(1-Boc-3-pyrrolidinyl)quinoline is unique due to the presence of the Boc-protected pyrrolidine group, which provides stability and allows for selective reactions. This makes it a valuable intermediate in the synthesis of more complex molecules with potential biological activities.
Propiedades
Fórmula molecular |
C18H22N2O2 |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
tert-butyl 3-quinolin-8-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)20-11-9-14(12-20)15-8-4-6-13-7-5-10-19-16(13)15/h4-8,10,14H,9,11-12H2,1-3H3 |
Clave InChI |
UCJHTFLZGBQDHA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC3=C2N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,4-Dimethoxyphenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15332009.png)
